molecular formula C16H15ClN2O B1422903 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide CAS No. 1354952-30-9

2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide

Cat. No.: B1422903
CAS No.: 1354952-30-9
M. Wt: 286.75 g/mol
InChI Key: DBCXVEIQFRNKSU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a chloroacetamide group attached to an indole moiety, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(2,3-dihydro-1H-indol-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted acetamide derivatives.

    Oxidation Reactions: Formation of oxindole derivatives.

    Reduction Reactions: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both chloroacetamide and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[4-(2,3-dihydroindol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-11-16(20)18-13-5-7-14(8-6-13)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCXVEIQFRNKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183750
Record name Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-30-9
Record name Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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